molecular formula C20H26O4 B150548 8-(3,4-dihydroxy-4-methylpentyl)-3-isopropyl-7-methylnaphthalene-1,2-dione CAS No. 240423-23-8

8-(3,4-dihydroxy-4-methylpentyl)-3-isopropyl-7-methylnaphthalene-1,2-dione

Cat. No.: B150548
CAS No.: 240423-23-8
M. Wt: 330.4 g/mol
InChI Key: NZIUPDOWWMGNCV-UHFFFAOYSA-N
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Description

Salvicine is a novel diterpenoid quinone compound derived from the structural modification of a natural product lead isolated from the Chinese herb Salvia prionitis Hance (Labiatae). It has shown potent growth inhibitory activity against a wide spectrum of human tumor cells both in vitro and in vivo . Salvicine is particularly notable for its ability to overcome multidrug resistance in cancer cells, making it a promising candidate for anticancer therapy .

Mechanism of Action

Target of Action

Salvicine is a novel diterpenoid quinone compound that primarily targets Topoisomerase II (Topo II) . Topo II is an essential enzyme for DNA metabolism, adjusting the topology of DNA during transcription, replication, recombination, repair, and mitosis . It has been validated as a clinically important target for cancer chemotherapy .

Mode of Action

Salvicine acts as a non-intercalative Topo II poison . It binds to the ATPase domain of Topo II, promoting DNA-Topo II binding and inhibiting Topo II-mediated DNA relegation and ATP hydrolysis . This interaction stabilizes the reversible covalent Topo II-DNA complex, termed the cleavage complex .

Biochemical Pathways

Salvicine affects the biochemical pathway involving Topo II and the generation of reactive oxygen species (ROS) . It suppresses the DNA-Topo II complex through ROS induction . The generation of ROS plays a critical role in the anticancer-mediated signaling pathway, involving Topo II suppression, DNA damage, overcoming multidrug resistance, and tumor cell adhesion suppression .

Result of Action

The action of Salvicine results in potent anticancer activity. It has a profound cytotoxic effect on multidrug-resistant (MDR) cells . Moreover, Salvicine significantly reduces the lung metastatic foci of MDA-MB-435 orthotopic xenograft . It induces cytotoxicity, DNA double-strand breaks, and apoptosis .

Action Environment

This suggests that temperature and the cellular environment may influence the efficacy of Salvicine.

Biochemical Analysis

Biochemical Properties

Salvicine is a novel non-intercalative topoisomerase II (Topo II) poison . It exerts its potent anticancer activity by binding to the ATPase domain, promoting DNA-Topo II binding, and inhibiting Topo II-mediated DNA relegation and ATP hydrolysis .

Cellular Effects

Salvicine has a profound cytotoxic effect on multidrug-resistant (MDR) cells . It significantly reduced the lung metastatic foci of MDA-MB-435 orthotopic xenograft . Salvicine damages the DNA at the same time, disrupting the DNA repair route that could improve its therapeutic effectiveness and overcome DNA repair resistance .

Molecular Mechanism

Salvicine is a novel non-intercalative topoisomerase II (Topo II) poison . It binds to the ATPase domain, promoting DNA-Topo II binding and inhibiting Topo II-mediated DNA relegation and ATP hydrolysis . It also elicits the activation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (p38 MAPK) .

Temporal Effects in Laboratory Settings

Salvicine has shown potent growth inhibitory activity against a wide spectrum of human tumor cells in vitro . It also causes the breakage of two strands of DNA by promoting Topo II activity and induces the formation of reactive oxygen species (ROS), which in turn modulate DNA damage and repair .

Dosage Effects in Animal Models

Salvicine has demonstrated potent anticancer efficacy both in vitro and in vivo, as well as a broad spectrum of anti-MDR activities in animal models . It has anti-cancer efficacy in mice with S-180 sarcoma and Lewis lung cancer, as well as human lung adenocarcinoma xenografts A-549 and LAX-83 .

Metabolic Pathways

Salvicine regulates the ROS signaling pathway and the DNA damage response (DDR) in suppressing the progression of cancer cells . The mechanism of salvicine-induced ROS on Topo II and DNA-PK provides new insights into the broad range of biological functions of ROS .

Subcellular Localization

Salvicine significantly blocks the LPA-induced translocation of RhoA and RhoC from cytosol to the membrane fraction in a time- and dose-dependent manner in LPA-stimulated MDA-MB-435 cells . This was detected by both subcellular localization immunofluorescence staining and ultracentrifugal membrane protein isolation assays .

Properties

IUPAC Name

8-(3,4-dihydroxy-4-methylpentyl)-7-methyl-3-propan-2-ylnaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-11(2)15-10-13-7-6-12(3)14(17(13)19(23)18(15)22)8-9-16(21)20(4,5)24/h6-7,10-11,16,21,24H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIUPDOWWMGNCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)CCC(C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438718
Record name Salvicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240423-23-8
Record name Salvicine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0240423238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salvicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SALVICINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72F2HK78GM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(3,4-dihydroxy-4-methylpentyl)-3-isopropyl-7-methylnaphthalene-1,2-dione
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8-(3,4-dihydroxy-4-methylpentyl)-3-isopropyl-7-methylnaphthalene-1,2-dione
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8-(3,4-dihydroxy-4-methylpentyl)-3-isopropyl-7-methylnaphthalene-1,2-dione
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8-(3,4-dihydroxy-4-methylpentyl)-3-isopropyl-7-methylnaphthalene-1,2-dione
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8-(3,4-dihydroxy-4-methylpentyl)-3-isopropyl-7-methylnaphthalene-1,2-dione
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8-(3,4-dihydroxy-4-methylpentyl)-3-isopropyl-7-methylnaphthalene-1,2-dione

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